1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Overview
Description
The compound “1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is often used as the N α-amino protecting group in peptide synthesis . It can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Chemical Reactions Analysis
The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Scientific Research Applications
Mechanistic Insights
- Boc Group Migration: A study by Xue and Silverman (2010) reports a unique N→O tert-butyloxycarbonyl (Boc) migration mechanism involving an unusual nine-membered cyclic transition state. This finding contributes to understanding the chemical behavior of compounds like 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (Xue & Silverman, 2010).
Application in Synthesis
Tert-Butyloxycarbonylation Reagent
Saito et al. (2006) describe the use of a tert-butyloxycarbonylation reagent for various substrates, including phenols, amines, and carboxylic acids, under mild conditions. This reagent could be related to the compound (Saito et al., 2006).
Synthesis of Amino Acid Derivatives
Research by Yoshida et al. (1996) focuses on synthesizing derivatives from L-aspartic acid, which could involve structures similar to this compound (Yoshida et al., 1996).
Chemical Reactions
Palladium-catalyzed Carbonylation
Amii et al. (2000) discuss a palladium-catalyzed tert-butoxycarbonylation reaction, which might be relevant to understanding the reactivity of compounds like this compound (Amii et al., 2000).
Tert-Butyloxycarbonyl Group Removal
Bodanszky & Bodanszky (2009) explore selective removal methods for the tert-butyloxycarbonyl group, which could be applicable to the compound (Bodanszky & Bodanszky, 2009).
Structural Studies
- Crystal Structure Analysis: The study of the crystal structure of similar compounds, as discussed by Jankowska et al. (2002), could provide insights into the structural properties of this compound (Jankowska et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, “1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid”, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
Future Directions
To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests potential future directions in the field of peptide synthesis.
Mechanism of Action
Target of Action
Compounds with the tert-butyloxycarbonyl (boc) group are commonly used in organic synthesis, particularly for the protection of amino groups .
Mode of Action
The mode of action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid involves the use of the Boc group as a protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a role in the synthesis of peptides. Specifically, it is used in the formation of dipeptides, which are a type of peptide consisting of two amino acids. The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Result of Action
The result of the compound’s action is the formation of dipeptides. The compound’s Boc group serves as a protecting group, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactions involving this compound take place under room temperature conditions . Additionally, the compound’s reactivity can be influenced by the presence of other reactive groups in the reaction environment .
Biochemical Analysis
Biochemical Properties
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions by acting as a protecting group for amines. This compound interacts with enzymes and proteins that are involved in the synthesis and modification of peptides and other biomolecules. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The interaction with enzymes such as proteases and peptidases is significant as these enzymes can cleave the protecting group under specific conditions, allowing for the controlled release of the amine group.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. This compound can influence cell function by temporarily masking reactive amine groups, thereby preventing premature reactions that could disrupt cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of free amine groups that are essential for these processes. For instance, the removal of the tert-butoxycarbonyl group can be achieved with strong acids such as trifluoroacetic acid, which can then lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable carbamate bonds with amine groups. This compound exerts its effects by binding to amine groups and forming a protective barrier that prevents unwanted reactions. The removal of the tert-butoxycarbonyl group involves protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl group, resulting in the release of the free amine . This process can be catalyzed by acids such as trifluoroacetic acid, leading to the decarboxylation and release of the amine group.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to strong acids or bases. Long-term effects on cellular function have been observed in in vitro studies, where the gradual release of the amine group can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively protect amine groups without causing significant toxic or adverse effects. At high doses, it can lead to toxicity and adverse effects such as respiratory irritation and skin irritation . Threshold effects have been observed, where the protective effects are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in metabolic pathways that include the synthesis and modification of peptides and other biomolecules. This compound interacts with enzymes such as proteases and peptidases, which can cleave the protecting group under specific conditions . The metabolic flux and levels of metabolites can be affected by the presence of this compound, as it modulates the availability of free amine groups that are essential for various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed within different cellular compartments. The localization and accumulation of this compound can be affected by its interactions with specific transporters and binding proteins that facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its protective effects on amine groups. The activity and function of this compound can be influenced by its localization within the cell, as it interacts with specific biomolecules and enzymes in different subcellular compartments .
Properties
IUPAC Name |
4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWNJDSEXLKVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447943-90-9 | |
Record name | 1-[(tert-butoxy)carbonyl]-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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